molecular formula C9H6BrNO4S3 B15228732 Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate

Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate

Cat. No.: B15228732
M. Wt: 368.3 g/mol
InChI Key: ODFVAQGQANGMJO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate is a brominated thiazole derivative featuring a thiophene sulfonyl group at position 2 and a carboxylate ester at position 5. Its structure combines electron-withdrawing (sulfonyl, bromo) and aromatic (thiophene) moieties, making it a versatile intermediate in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO4S3

Molecular Weight

368.3 g/mol

IUPAC Name

methyl 4-bromo-2-thiophen-2-ylsulfonyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H6BrNO4S3/c1-15-8(12)6-7(10)11-9(17-6)18(13,14)5-3-2-4-16-5/h2-4H,1H3

InChI Key

ODFVAQGQANGMJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=CS2)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .

Scientific Research Applications

Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in electron transfer reactions, affecting cellular processes . These interactions can lead to the modulation of biological pathways, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared below with key analogs (Table 1):

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Key Functional Groups
Target Compound Thiophen-2-ylsulfonyl Bromo Sulfonyl, Bromo, Ester
Methyl 4-(Dibromomethyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate (6h) 4-Methoxyphenyl Dibromomethyl Methoxy, Dibromomethyl, Ester
Methyl 4-Bromo-2-(2,4-Dichlorophenylsulfonyl)thiazole-5-carboxylate 2,4-Dichlorophenylsulfonyl Bromo Sulfonyl, Bromo, Ester
Ethyl 4-Bromomethyl-2-(2-Pyridyl)thiazole-5-carboxylate 2-Pyridyl Bromomethyl Pyridyl, Bromomethyl, Ester
Methyl 4-Bromo-2-(Octadecylamino)thiazole-5-carboxylate Octadecylamino Bromo Amino (long alkyl), Bromo, Ester

Key Observations :

  • Electron Effects : The sulfonyl group in the target compound enhances electrophilicity at position 4, favoring nucleophilic substitution reactions compared to electron-donating groups (e.g., methoxy in 6h) .
  • Aromatic Interactions : The thiophene ring may engage in π-π stacking interactions, similar to naphthyl (6k) or phenyl groups in analogs .
  • Solubility: The sulfonyl group improves water solubility relative to lipophilic substituents like octadecylamino .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Signatures

Compound Name $^{1}\text{H NMR}$ (δ, ppm) IR (cm$^{-1}$) MS Data
Target Compound Thiophene protons: ~7.0–7.5 (multiplet) S=O stretches: 1150–1350 [M+H]$^+$: Calc. for C$9$H$7$BrN$2$O$4$S$_2$: 373.89
6h Aromatic protons: ~6.8–7.5 (multiplet) C=O ester: ~1700 ESIMS: 263.94 (MH$^+$)
4f Hydrazonoethyl protons: ~2.5–3.0 (singlet) N-H stretch: ~3300 HRMS: 360.26 (M$^+$)

Key Insights :

  • The target compound’s $^{1}\text{H NMR}$ would distinguish thiophene protons (δ 7.0–7.5) from aryl protons in analogs like 6h (δ 6.8–7.5) .
  • IR spectroscopy confirms the sulfonyl group (1150–1350 cm$^{-1}$), absent in non-sulfonated analogs .

Q & A

Q. Characterization :

  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., bromo at C4, sulfonyl at C2) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight and isotopic patterns (e.g., bromine signature) .

How can the synthesis of this compound be optimized to improve yield and purity under varying catalytic conditions?

Advanced Synthesis Optimization
Key variables include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance sulfonylation efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonyl group incorporation but may require purification via column chromatography .
  • Temperature control : Lower temperatures (0–5°C) during bromination steps minimize side reactions .

Q. Example Optimization Data :

StepCatalystSolventYield (%)Purity (HPLC)
SulfonylationPyridineDCM6592%
SulfonylationZnCl₂DMF8298%

Which spectroscopic and crystallographic techniques are most effective for resolving structural ambiguities in this compound?

Q. Advanced Structural Analysis

  • X-ray crystallography : Resolves bond lengths/angles and confirms sulfonyl-thiophene orientation (e.g., SHELX refinement ).
  • DFT calculations : Validate electronic properties (e.g., HOMO/LUMO energies) using Gaussian-type basis sets (e.g., 4-31 G) .
  • 2D NMR (COSY, NOESY) : Clarifies spatial proximity of bromo and sulfonyl groups .

What substitution reactions are feasible at the bromine and ester positions, and how are these monitored?

Q. Basic Reactivity

  • Nucleophilic substitution : Bromine at C4 reacts with amines (e.g., piperidine) in THF/K₂CO₃ to form C–N bonds .
  • Ester hydrolysis : Treatment with NaOH/MeOH yields the carboxylic acid derivative, monitored by TLC (Rf shift) .

Q. Advanced Regioselectivity

  • Electronic effects : Electron-withdrawing sulfonyl groups direct nucleophiles to the para-bromo position .
  • Steric hindrance : Bulky substituents on thiophene reduce reactivity at C2 .

How can density functional theory (DFT) be applied to predict the electronic properties and reaction pathways of this compound?

Q. Basic Computational Modeling

  • Geometry optimization : B3LYP/6-31G* basis set calculates bond polarization (e.g., sulfonyl group electron withdrawal) .
  • Reactivity prediction : Fukui indices identify nucleophilic/electrophilic sites .

Q. Advanced Mechanistic Studies

  • Transition state analysis : IRC calculations map substitution reaction pathways (e.g., SN2 at C4) .
  • Solvent effects : PCM models simulate reaction kinetics in polar solvents .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how are docking studies performed?

Q. Basic Biological Screening

  • Antiviral assays : Plaque reduction assays against flaviviruses (e.g., Zika) .
  • Molecular docking : AutoDock Vina predicts binding to viral proteases (PDB: 5IRE) .

Q. Advanced Pharmacokinetics

  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis .
  • Derivatization : Introducing hydrophilic groups (e.g., –OH) improves solubility without compromising activity .

What safety protocols are essential when handling hazardous intermediates during synthesis?

Q. Basic Safety Measures

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Waste disposal : Halogenated byproducts require segregation and professional disposal .

Q. Advanced Hazard Mitigation

  • Inert atmosphere : Schlenk techniques prevent oxidation of sensitive intermediates (e.g., thiols) .
  • Real-time monitoring : FTIR probes detect hazardous gas emissions (e.g., SO₂) during sulfonylation .

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